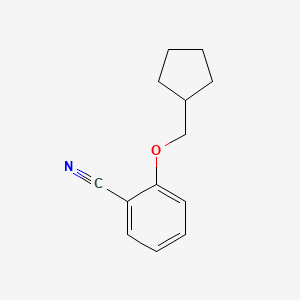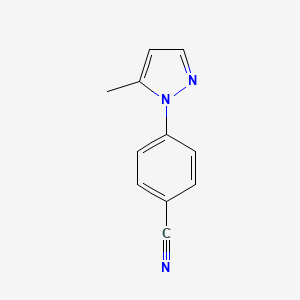
4-(5-methyl-1H-pyrazol-1-yl)benzonitrile
Overview
Description
“4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound1. However, there is limited information available about this specific compound. A similar compound, “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, has a molecular weight of 225.251.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature23. For instance, a study describes the synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives2. However, the specific synthesis process for “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” is not readily available.
Molecular Structure Analysis
The molecular structure of “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” is not directly available. However, the InChI code for a similar compound, “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, is provided1. This can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile”. However, a study describes the reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” are not directly available. However, a similar compound, “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, is a powder at room temperature with a purity of 95%1.Scientific Research Applications
Complexation Studies
- Complexation with Platinum Group Metals : A study by Sairem et al. (2012) investigated the complexation of related pyrazole ligands with platinum group metals. They found that the nitrile group in these ligands did not participate in complexation but remained as a free pendant group, indicating potential for selective binding applications in metal coordination chemistry (Sairem et al., 2012).
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Al‐Azmi and Mahmoud (2020) synthesized novel derivatives related to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile and evaluated their antimicrobial properties. Their findings underscore the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Anti-inflammatory Applications
- In Vitro Anti-Inflammatory Activities : A study by Bharathi and Santhi (2020) explored the anti-inflammatory properties of compounds similar to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. They reported potent anti-inflammatory activity in one of their synthesized compounds, hinting at the therapeutic potential of pyrazole derivatives in inflammation-related illnesses (Bharathi & Santhi, 2020).
Spectroscopy and Molecular Structure Analysis
- Spectroscopy and Structural Studies : In a combined experimental and theoretical study, Bharathi and Santhi (2017) characterized pyrazole compounds similar to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. They used density functional theory to understand the molecular architecture and optoelectronic properties of these compounds, providing valuable insights for chemical and material science applications (Bharathi & Santhi, 2017).
Synthesis and Biological Activity in Nucleosides
- Novel Adenosine Analogs Synthesis : Berry et al. (1994) investigated the chemical modification of pyrazole compounds, closely related to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile, to synthesize novel adenosine analogs. These compounds showed no cytotoxicity in their in vitro screenings, indicating potential for further exploration in medicinal chemistry (Berry et al., 1994).
Antimicrobial Activity and Molecular Docking
- Antimicrobial Activity and Quantum Calculation : Shanmugapriya et al. (2021) performed an extensive study on a thiazole-pyrazole compound, which shares a structural resemblance with 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. They conducted experimental and theoretical analyses, including molecular docking, to explore the compound's antimicrobial potential (Shanmugapriya et al., 2021).
Safety And Hazards
The safety and hazards associated with “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” are not directly available. However, a similar compound, “4-((1H-pyrazol-1-yl)methyl)benzonitrile”, has been classified with the GHS07 pictogram and has several hazard statements including H302, H315, H319, H3356.
Future Directions
There is limited information available on the future directions of research involving “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile”. However, research into similar compounds continues to be an active area of study74.
Please note that while I strive to provide accurate and up-to-date information, the information provided should be verified with the original sources or through further research. The information provided is based on the data available as of my last update in 2021.
properties
IUPAC Name |
4-(5-methylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-6-7-13-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSZNRVXYSYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-pyrazol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



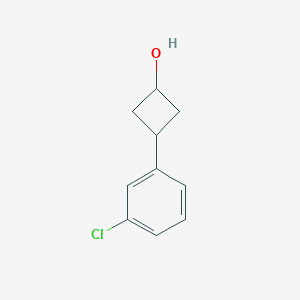
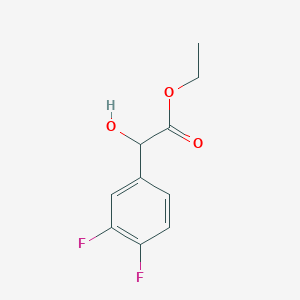
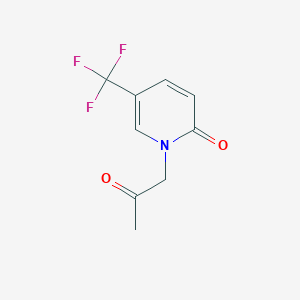
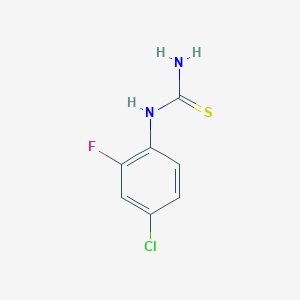
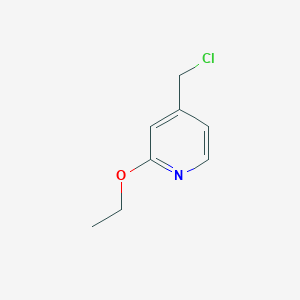
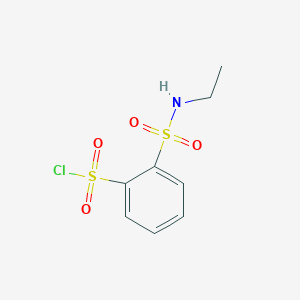
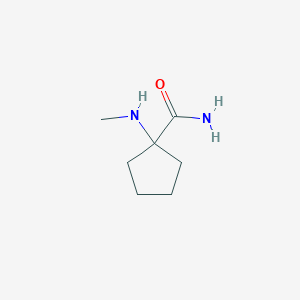
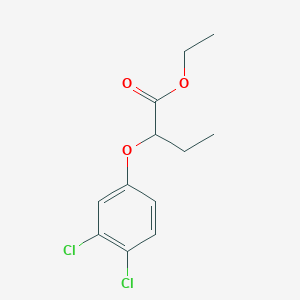
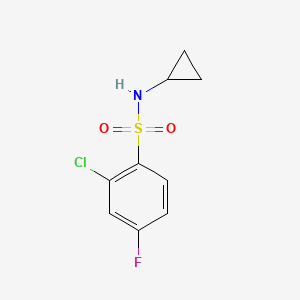
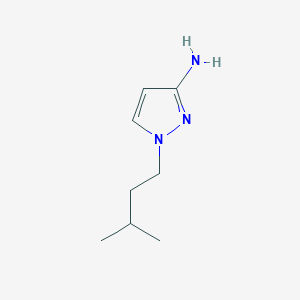
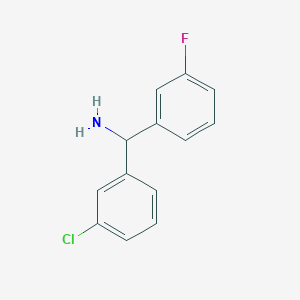
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
